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Compound of Interest

Compound Name: 5-Chloro-3-ethyl-7-azaindole

Cat. No.: B13705940

Get Quote

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Strategic Context & Molecule Overview
7-Azaindole (1H-pyrrolo[2,3-b]pyridine) derivatives represent a privileged heterocyclic scaffold

in modern medicinal chemistry. Functioning as bioisosteres for indoles, they offer improved

physicochemical properties, such as enhanced aqueous solubility and favorable

pharmacokinetic profiles. These scaffolds are extensively utilized in the development of kinase

inhibitors, treatments for Alzheimer's disease via β-amyloid-42 aggregation inhibition1[1], and

recently, as potent inhibitors targeting the SARS-CoV-2 spike-hACE2 protein interaction2[2].

5-Chloro-3-ethyl-7-azaindole (CAS: 2089132-09-0)3[3] incorporates two critical modifications:

a lipophilic ethyl group at the electron-rich C3 position and a deactivating chlorine atom at the

C5 position of the pyridine ring. Because the C3 position natively possesses the highest

electron density in the azaindole core 4[4], confirming its substitution is paramount.

Unambiguous structural characterization of this building block is critical to ensure downstream

synthetic integrity.

Table 1: Physicochemical Properties
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Property Value / Description

Chemical Name 5-Chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine

CAS Number 2089132-09-0

Molecular Formula C₉H₉ClN₂

Molecular Weight 180.63 g/mol

Monoisotopic Mass 180.0454 Da

Key Functional Groups Pyrrole N-H, Pyridine Nitrogen, Aryl Chloride

Analytical Strategy & Workflow
To establish a self-validating analytical system, we employ a multi-modal approach. Primary

structural elucidation relies on the synergy between High-Resolution NMR and LC-HRMS,

while secondary validation ensures bulk purity through orthogonal techniques (HPLC vs.

qNMR).

Primary Structural Elucidation Secondary Validation & Purity

5-Chloro-3-ethyl-7-azaindole
(Target Molecule)

High-Resolution NMR
(1H, 13C, HSQC, HMBC)

 15 mg in DMSO-d6

LC-HRMS
(Exact Mass & Isotope Ratio)

 1 µg/mL in MeOH/H2O

FT-IR Spectroscopy
(Functional Group ID)

 Solid State (ATR)

Orthogonal Purity
(RP-HPLC vs qNMR)

 0.5 mg/mL Solution

Data Synthesis &
Unambiguous Characterization

Click to download full resolution via product page

Caption: Multi-modal analytical workflow for the structural and purity validation of 5-Chloro-3-
ethyl-7-azaindole.
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High-Resolution Nuclear Magnetic Resonance
(NMR) Spectroscopy
Causality & Experimental Design
The fused pyridine ring of the 7-azaindole core fundamentally alters the electronic environment

compared to a standard indole. The presence of the electronegative chlorine at C5 eliminates

the ortho-coupling typically seen between H-4 and H-5. Consequently, H-4 and H-6 exhibit

weak meta-coupling (J ≈ 2.0 - 2.5 Hz). Furthermore, the ethyl group at C3 disrupts the native

H-2/H-3 coupling, causing the H-2 proton to appear as a distinct singlet. This is a critical

diagnostic feature confirming substitution at the highly nucleophilic C3 position 4[4].

We utilize DMSO-d₆ rather than CDCl₃ to prevent the rapid exchange of the pyrrole N-H proton,

allowing it to be clearly observed >11.0 ppm.

Step-by-Step Protocol (Self-Validating System)
To ensure the protocol is self-validating, 1D spectra must be cross-referenced with 2D

heteronuclear correlation (HMBC) to definitively assign the quaternary carbons (C3, C5, C3a,

C7a) and prove the connectivity of the ethyl group.

Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) to establish a true 0.00

ppm baseline, ensuring chemical shift accuracy5[5].

¹H Acquisition: Acquire at 400 MHz. Parameters: 30° pulse angle, 2.0 s relaxation delay (d1),

16 scans.

¹³C Acquisition: Acquire at 100 MHz with broad-band proton decoupling. Parameters: 30°

pulse angle, 2.0 s d1, minimum 1024 scans to resolve the quaternary C-Cl (C5) carbon.

2D Validation (HMBC): Verify the C3-ethyl linkage by observing long-range coupling (³J)

between the ethyl CH₂ protons (~2.7 ppm) and the quaternary C3a and C2 carbons.

Table 2: Expected ¹H NMR Assignments (400 MHz,
DMSO-d₆)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~11.5 br s - N-H (H-1)

~8.2 d ~2.0
H-6 (Pyridine, meta to

H-4)

~7.9 d ~2.0
H-4 (Pyridine, meta to

H-6)

~7.2 s -
H-2 (Pyrrole, adjacent

to N)

~2.7 q ~7.5
CH₂ (Ethyl group at

C3)

~1.2 t ~7.5
CH₃ (Ethyl group at

C3)

Liquid Chromatography-High Resolution Mass
Spectrometry (LC-HRMS)
Causality & Experimental Design
Mass spectrometry confirms the exact molecular weight, but more importantly, it validates the

presence of the chlorine atom through its distinct isotopic signature. Chlorine naturally occurs

as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. Therefore, the protonated molecular ion [M+H]⁺

must exhibit a characteristic M / M+2 doublet separated by 1.997 Da. Electrospray Ionization in

positive mode (ESI+) is chosen because the basic pyridine nitrogen (N7) readily accepts a

proton.

Step-by-Step Protocol
Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50,

v/v) containing 0.1% Formic Acid.

Chromatography: Inject 2 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.8 µm).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13705940?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mobile Phase A: H₂O + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5.0 minutes.

Mass Analysis: Operate the HRMS in ESI+ mode. Scan range m/z 100-500. Extract the

exact mass for C₉H₁₀ClN₂⁺.

Self-Validation: Calculate the intensity ratio of m/z 181.0527 to 183.0498. A ratio deviating

significantly from 3:1 indicates potential co-eluting impurities or halogen exchange.

Table 3: Expected LC-HRMS Isotopic Pattern (Positive
ESI)

Ion Species Formula Exact Mass (m/z)
Relative
Abundance

[M+H]⁺ (³⁵Cl) C₉H₁₀³⁵ClN₂⁺ 181.0527 100% (Base Peak)

[M+H]⁺ (³⁷Cl) C₉H₁₀³⁷ClN₂⁺ 183.0498 ~32%

Purity Assessment: Orthogonal Validation (HPLC vs.
qNMR)
Causality & Experimental Design
Relying solely on UV-HPLC for purity can be misleading if synthetic impurities lack a

chromophore or possess vastly different extinction coefficients. A robust, self-validating purity

system employs orthogonal techniques: Reversed-Phase HPLC for chromatographic

separation and quantitative NMR (qNMR) for absolute mass fraction determination6[6].

Step-by-Step Protocol
HPLC System Setup: Utilize a UV detector set to 254 nm (optimal for the azaindole aromatic

system). Flow rate: 1.0 mL/min on a C18 column (4.6 mm x 250 mm, 5 µm)6[6].
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HPLC Execution: Run a blank injection (Acetonitrile/Water) to rule out column carryover.

Inject 10 µL of a 0.5 mg/mL sample solution. Integrate all peaks >0.05% area to calculate

relative chromatographic purity.

qNMR Execution: Weigh exactly 15.0 mg of the sample and 5.0 mg of a certified internal

standard (e.g., Maleic acid) into the same vial. Dissolve in 0.75 mL DMSO-d₆.

qNMR Parameters: Crucially, set a long relaxation delay (d1) of at least 30 seconds (≥ 5 × T₁

of the slowest relaxing proton) to ensure complete magnetization recovery for accurate

integration6[6]. Compare the absolute purity derived from qNMR against the relative purity

from HPLC to validate the batch.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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